

# Melting point of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

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## Compound of Interest

Compound Name: (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

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## An In-Depth Technical Guide to the Melting Point of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**, a chiral building block of significant interest in the pharmaceutical industry. We will delve into the theoretical and practical aspects of melting point determination, emphasizing the application of Differential Scanning Calorimetry (DSC) as a primary analytical technique. This document is intended to serve as a practical resource for researchers and professionals involved in drug discovery, development, and quality control, offering field-proven insights into best practices for accurate and reliable characterization of this and similar chiral molecules.

## Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property, representing the temperature at which it transitions from a solid to a liquid phase at a given pressure.<sup>[1][2]</sup> For a pure, crystalline organic compound, this transition occurs over a narrow temperature range.<sup>[1]</sup>

In the pharmaceutical context, the melting point is more than just a physical constant; it is a critical parameter that provides insights into:

- **Identity and Purity:** A sharp, well-defined melting point is a primary indicator of a compound's purity.<sup>[1][2]</sup> Impurities tend to depress and broaden the melting point range.<sup>[1]</sup>
- **Polymorphism:** The existence of different crystalline forms (polymorphs) of the same compound can have profound implications for its physicochemical properties, including solubility, bioavailability, and stability.<sup>[3][4]</sup> DSC is a powerful tool for identifying and characterizing these polymorphic forms.<sup>[3][5]</sup>
- **Formulation Development:** Knowledge of the melting point is crucial for designing robust manufacturing processes, such as granulation, milling, and tablet compression, as well as for assessing the compatibility of the active pharmaceutical ingredient (API) with excipients.<sup>[4]</sup>

**(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**, with the CAS Number 102936-05-0, is a chiral carboxylic acid.<sup>[6][7][8][9]</sup> While enantiomers, such as the (S) and (R) forms of this molecule, typically exhibit identical physical properties like melting point, their interactions in a chiral environment (e.g., with biological systems) can differ significantly.<sup>[10][11]</sup> Therefore, precise characterization of the pure enantiomer is paramount.

## Physicochemical Properties of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

A summary of the key physical and chemical data for the title compound is presented below.

Property	Value	Source(s)
CAS Number	102936-05-0	<sup>[6][7][8][9]</sup>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	<sup>[9]</sup>
Molecular Weight	209.20 g/mol	<sup>[6][9]</sup>
Melting Point	150 °C (decomposes)	<sup>[6][7]</sup>
Boiling Point	324.7 °C	<sup>[6]</sup>
Density	1.333 g/mL	<sup>[6]</sup>

## Factors Influencing the Melting Point of Organic Compounds

The melting point of an organic compound is primarily influenced by the strength of the intermolecular forces holding the molecules together in the crystal lattice and the efficiency of how these molecules pack.<sup>[12][13]</sup>

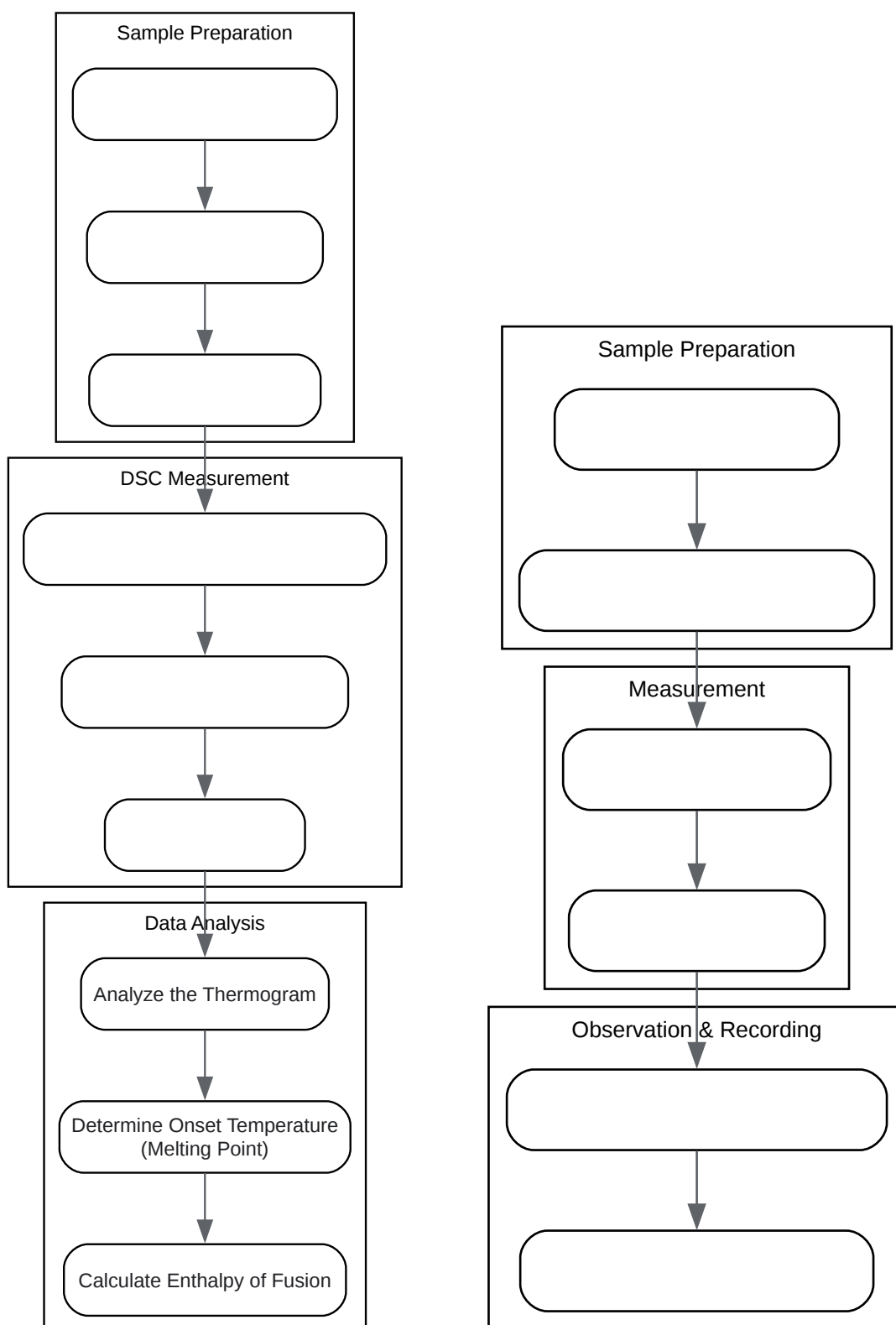
- **Intermolecular Forces:** Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.<sup>[12][14]</sup> In **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**, the presence of the carboxylic acid and carbamate functional groups allows for significant hydrogen bonding.
- **Molecular Packing and Symmetry:** Molecules that can pack more efficiently and symmetrically into a crystal lattice tend to have higher melting points because more energy is needed to disrupt this ordered arrangement.<sup>[13]</sup>
- **Purity:** The presence of even small amounts of impurities can disrupt the crystal lattice, leading to a lower and broader melting point range.<sup>[1][2]</sup>

## The Gold Standard: Melting Point Determination by Differential Scanning Calorimetry (DSC)

While traditional melting point apparatus using capillary tubes provides a simple method for melting point determination, Differential Scanning Calorimetry (DSC) is the preferred technique in the pharmaceutical industry for its high accuracy, sensitivity, and the wealth of additional information it provides.<sup>[3][15][16]</sup>

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.<sup>[5][15]</sup> This allows for the precise determination of thermal transitions such as melting, crystallization, and glass transitions.<sup>[5][15]</sup>

## Logical Workflow for DSC Analysis



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Caption: Workflow for capillary melting point determination.

## Step-by-Step Protocol for the Capillary Method

- Sample Preparation: Prepare a fine powder of the dry, pure compound. [2]2. Packing the Capillary Tube: Press the open end of a capillary tube into the sample, tapping the sealed end on a hard surface to pack the sample down. The sample height should be 1-2 mm. [17] [18]3. Measurement: Place the capillary tube in the heating block of the melting point apparatus. 4. Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium. [17]5. Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point range. [18]

## Conclusion: A Commitment to Scientific Integrity

The accurate determination of the melting point of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** is a cornerstone of its physicochemical characterization. This guide has outlined both modern and traditional methodologies, with a strong emphasis on the causal relationships between experimental choices and the integrity of the resulting data. By adhering to these self-validating protocols, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, which is fundamental to the advancement of pharmaceutical science. The principles and techniques discussed herein are broadly applicable to the characterization of other crystalline pharmaceutical materials.

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